molecular formula C11H16ClNO B11886616 (6-Methylchroman-3-yl)methanamine hydrochloride CAS No. 1956385-37-7

(6-Methylchroman-3-yl)methanamine hydrochloride

Cat. No.: B11886616
CAS No.: 1956385-37-7
M. Wt: 213.70 g/mol
InChI Key: AHNXMVKHDGZEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(6-Methylchroman-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylchroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use . The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

1956385-37-7

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-4,9H,5-7,12H2,1H3;1H

InChI Key

AHNXMVKHDGZEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)CN.Cl

Origin of Product

United States

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